molecular formula C15H19N5 B11083544 (1E)-2-imino-N-(4-methylanilino)-2-piperidin-1-ylethanimidoyl cyanide

(1E)-2-imino-N-(4-methylanilino)-2-piperidin-1-ylethanimidoyl cyanide

Cat. No.: B11083544
M. Wt: 269.34 g/mol
InChI Key: SIEYPLBBVFUPJU-LVMDTKJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-2-imino-N-(4-methylanilino)-2-piperidin-1-ylethanimidoyl cyanide is a complex organic compound featuring a combination of functional groups:

  • Piperidin-1-yl substituent: A six-membered nitrogen-containing heterocycle, contributing to steric bulk and basicity.
  • 4-Methylanilino group: A substituted aromatic amine, influencing electronic properties and solubility.
  • Cyanide (CN): A polar group that may participate in hydrogen bonding or metal coordination.

Properties

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

IUPAC Name

(1E)-2-imino-N-(4-methylanilino)-2-piperidin-1-ylethanimidoyl cyanide

InChI

InChI=1S/C15H19N5/c1-12-5-7-13(8-6-12)18-19-14(11-16)15(17)20-9-3-2-4-10-20/h5-8,17-18H,2-4,9-10H2,1H3/b17-15?,19-14+

InChI Key

SIEYPLBBVFUPJU-LVMDTKJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(\C#N)/C(=N)N2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C#N)C(=N)N2CCCCC2

solubility

22.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-1-[(E)-2-(4-methylphenyl)-1-diazenyl]-2-piperidino-1-ethenyl cyanide typically involves multiple steps, including the formation of the diazenyl group and the incorporation of the piperidino ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired configuration and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Amino-1-[(E)-2-(4-methylphenyl)-1-diazenyl]-2-piperidino-1-ethenyl cyanide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-2-Amino-1-[(E)-2-(4-methylphenyl)-1-diazenyl]-2-piperidino-1-ethenyl cyanide has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-amino-1-[(E)-2-(4-methylphenyl)-1-diazenyl]-2-piperidino-1-ethenyl cyanide involves its interaction with specific molecular targets and pathways. The diazenyl group may participate in redox reactions, while the piperidino ring can interact with various receptors or enzymes. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

The compound’s structural and functional similarities to other imino-cyanide derivatives are analyzed below. Key differences in substituents and their implications are highlighted.

Structural Analogs and Functional Group Variations

Compound Name (CAS No.) Molecular Features Substituents Physical State Potential Applications
(1E)-2-imino-N-(4-methylanilino)-2-piperidin-1-ylethanimidoyl cyanide Piperidin-1-yl, 4-methylanilino, cyanide N/A Likely solid Ligand for metal complexes
2-(3,5-dimethylpyrazol-1-yl)-2-imino-N-(N-methylanilino)ethanimidoyl cyanide (CAS 505-14-6) Pyrazolyl, N-methylanilino, cyanide 3,5-dimethylpyrazole Solid Catalysis, organic synthesis
5-amino-1-phenylimidazole-4-carboximidoyl cyanide (CAS 155579-27-4) Imidazole, phenyl, amino, cyanide Phenyl, amino Solid Pharmaceutical intermediates
(1E)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)ethanimidamide Methylpiperidin, hydroxyimine Hydroxylamine, methylpiperidine White solid Coordination chemistry
Key Observations:

Piperidin vs. Pyrazolyl Groups:

  • The piperidin-1-yl group in the target compound provides a rigid, bulky structure compared to the planar pyrazolyl group in CAS 505-14-4. This steric difference may influence metal-ligand binding efficiency in coordination complexes .
  • Piperidine’s basic nitrogen could enhance solubility in polar solvents, whereas pyrazole’s aromaticity may favor π-π stacking interactions .

4-Methylanilino vs.

Cyanide Functionality: All compounds share a cyanide group, which can act as a weak ligand or participate in hydrogen bonding. However, its positioning relative to other substituents (e.g., proximity to imino groups) may modulate reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.